molecular formula C18H19N3O5 B5316209 [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-phenoxybutanoate

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-phenoxybutanoate

Cat. No.: B5316209
M. Wt: 357.4 g/mol
InChI Key: RORLZVCLOFBVIC-UHFFFAOYSA-N
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Description

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-phenoxybutanoate is a complex organic compound characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a phenoxybutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-phenoxybutanoate typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as 4-nitrobenzaldehyde and 4-phenoxybutanoic acid. These intermediates are then subjected to a series of reactions, including condensation and esterification, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-phenoxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water radical cations for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve ambient temperatures and pressures, with the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions include quaternary ammonium cations from oxidation, amino derivatives from reduction, and substituted phenoxybutanoates from substitution reactions.

Scientific Research Applications

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-phenoxybutanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-phenoxybutanoate involves its interaction with specific molecular targets. The compound may bind to DNA or proteins, leading to changes in transcriptional regulation or enzyme activity. These interactions can result in various physiological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-phenoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c19-17(13-14-8-10-15(11-9-14)21(23)24)20-26-18(22)7-4-12-25-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-13H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORLZVCLOFBVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCCCC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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